molecular formula C19H36O3 B14743258 Octadecanoic acid, 8-oxo-, methyl ester CAS No. 2380-23-6

Octadecanoic acid, 8-oxo-, methyl ester

Cat. No.: B14743258
CAS No.: 2380-23-6
M. Wt: 312.5 g/mol
InChI Key: WYJRXGALGVIRCQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 8-oxo-, methyl ester typically involves the oxidation of octadecanoic acid followed by esterification. One common method is:

    Oxidation: Octadecanoic acid is oxidized using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the ketone functionality at the 8th carbon position.

    Esterification: The resulting 8-oxooctadecanoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of both the oxidation and esterification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: It can be reduced back to octadecanoic acid or its derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products

    Oxidation: More oxidized derivatives of octadecanoic acid

    Reduction: Octadecanoic acid, octadecanol

    Substitution: Various alkylated or arylated derivatives

Scientific Research Applications

Octadecanoic acid, 8-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism by which octadecanoic acid, 8-oxo-, methyl ester exerts its effects depends on its chemical structure. The ketone group at the 8th carbon position can interact with various molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid (stearic acid): A saturated fatty acid with no ketone or ester groups.

    Methyl stearate: The methyl ester of octadecanoic acid without the ketone functionality.

    Methyl 2-oxooctadecanoate: A similar compound with the ketone group at the 2nd carbon position.

Uniqueness

Octadecanoic acid, 8-oxo-, methyl ester is unique due to the specific placement of the ketone group at the 8th carbon position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds cannot.

Properties

CAS No.

2380-23-6

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 8-oxooctadecanoate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-12-15-18(20)16-13-10-11-14-17-19(21)22-2/h3-17H2,1-2H3

InChI Key

WYJRXGALGVIRCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)CCCCCCC(=O)OC

Origin of Product

United States

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